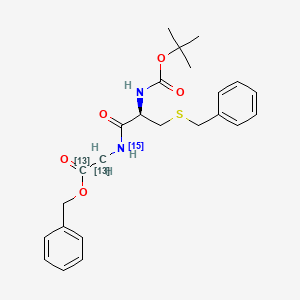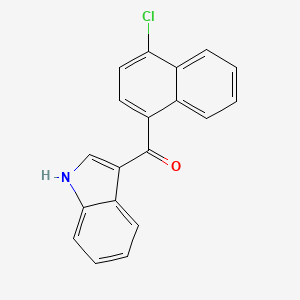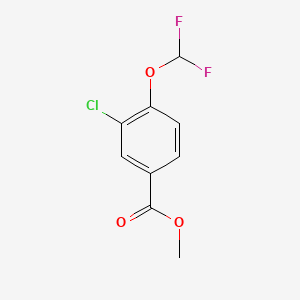
Methyl 3-chloro-4-(difluoromethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-chloro-4-(difluoromethoxy)benzoate” is a chemical compound with the CAS Number: 1040723-84-9 . It has a molecular weight of 236.6 . The IUPAC name for this compound is methyl 3-chloro-4-(difluoromethoxy)benzoate . It is available in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 3-chloro-4-(difluoromethoxy)benzoate” is 1S/C9H7ClF2O3/c1-14-8(13)5-2-3-7(6(10)4-5)15-9(11)12/h2-4,9H,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
“Methyl 3-chloro-4-(difluoromethoxy)benzoate” is a liquid at room temperature . It has a molecular weight of 236.6 . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Methyl-2-formyl Benzoate: Synthesis and Applications
Methyl-2-formyl benzoate, though not the exact compound, shares a similar benzoate structure. It is known for its wide range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its significance in organic synthesis as a versatile substrate makes it a valuable precursor for developing new bioactive molecules with potential pharmaceutical applications (Farooq & Ngaini, 2019).
Chromones: Radical Scavengers and Cell Impairment Remedy
Chromones, like the compound , are associated with antioxidant properties beneficial for neutralizing active oxygen and inhibiting free radicals, which can prevent cell impairment leading to various diseases. Their structure and functionality highlight the potential of such compounds in developing treatments for inflammatory, diabetic, and cancer conditions (Yadav et al., 2014).
Xylan Derivatives: Biopolymer Applications
Xylan derivatives, through chemical modifications, have shown promise in creating new biopolymers with specific properties useful in drug delivery applications. This research underscores the versatility of chemical compounds in creating materials with targeted functionalities for biomedical applications (Petzold-Welcke et al., 2014).
Epigenetics and Environmental Chemicals
The study of how certain chemicals, including methyl compounds, influence epigenetic alterations opens new avenues in understanding the molecular mechanisms of toxicity and disease pathogenesis. This research is crucial for developing strategies to mitigate the adverse effects of environmental chemicals on human health (Baccarelli & Bollati, 2009).
Methylation of Aromatics: Methane Conversion
Exploring the catalytic methylation of aromatic compounds, including benzene, using methane underlines the potential of using simple methylating agents for synthesizing complex organic compounds. This process, termed "oxidative methylation," indicates the green chemistry applications of methane and related compounds in producing valuable hydrocarbons (Adebajo, 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
methyl 3-chloro-4-(difluoromethoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c1-14-8(13)5-2-3-7(6(10)4-5)15-9(11)12/h2-4,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBVTZHETMLHRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-4-(difluoromethoxy)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

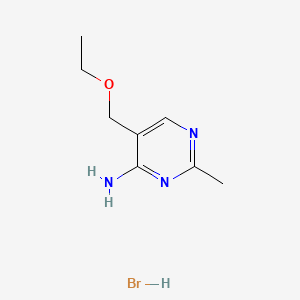



![(R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B565770.png)
![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)
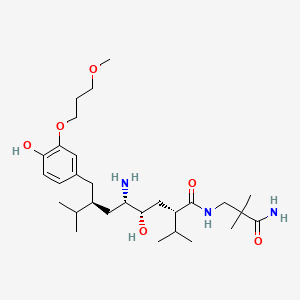


![Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B565778.png)
